What is SPC-alkyne and its chemical structure?
What is SPC-alkyne and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
Introduction to SPC-alkyne
SPC-alkyne is a synthetically modified analog of Sphingosylphosphorylcholine (SPC), a naturally occurring bioactive lipid. By incorporating a terminal alkyne group (a carbon-carbon triple bond) into the SPC molecule, SPC-alkyne serves as a powerful chemical probe for researchers in lipid biology and drug discovery. This modification allows for the visualization and tracking of SPC within cellular systems through a highly specific and efficient chemical reaction known as "click chemistry".
The alkyne group acts as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a complementary azide-tagged molecule (e.g., a fluorescent dye or a biotin tag for purification) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables researchers to study the distribution, metabolism, and interactions of SPC with proteins and other biomolecules in living cells and complex biological samples.
Recent studies have highlighted the role of SPC-alkyne in modulating immune responses. Specifically, it has been shown to suppress the production of Interleukin-2 (IL-2) and the activity of the transcription factors AP-1 and NFAT (Nuclear Factor of Activated T-cells), suggesting its potential as a tool to investigate signaling pathways in T-cell activation.
Chemical Structure and Properties
The precise chemical structure of commercially available SPC-alkyne can vary depending on the position of the alkyne modification. However, a common synthetic strategy involves incorporating the alkyne into the phosphocholine headgroup. Based on this, a representative structure is provided below. The quantitative data for the parent molecule, Sphingosylphosphorylcholine, is also included for reference.
Representative Chemical Structure of SPC-alkyne
A likely chemical structure for SPC-alkyne involves the modification of the choline head group to include a terminal alkyne. This allows the lipid to be processed by cellular machinery while presenting the alkyne for click chemistry reactions.
Quantitative Data Summary
| Property | Sphingosylphosphorylcholine (Parent Molecule) | SPC-alkyne (Representative) |
| Molecular Formula | C₂₃H₄₉N₂O₅P[1][2][3] | C₂₆H₅₁N₂O₅P |
| Molecular Weight | 464.62 g/mol [1][2][4] | ~505.67 g/mol (Calculated) |
| Appearance | Light yellow powder[1] | Not specified, likely a powder or solid |
| Solubility | Soluble in chloroform/methanol (2:1)[1] | Soluble in organic solvents[5][6][7] |
| Storage Temperature | -20°C[1][2] | -20°C is recommended for long-term storage |
Experimental Protocols
The use of SPC-alkyne as a chemical probe typically involves two key experimental stages: metabolic labeling of cells with SPC-alkyne, followed by a click chemistry reaction to attach a reporter molecule for detection or enrichment. Below are detailed, generalized protocols for these procedures.
Protocol 1: Metabolic Labeling of Mammalian Cells with SPC-alkyne
This protocol describes the incorporation of SPC-alkyne into cellular lipids.
Materials:
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SPC-alkyne
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Mammalian cell line of interest (e.g., Jurkat cells for T-cell studies)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Bovine Serum Albumin (BSA), delipidated
Procedure:
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Cell Seeding: Plate mammalian cells on glass coverslips or in culture dishes at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
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Preparation of SPC-alkyne Stock Solution: Prepare a stock solution of SPC-alkyne in an appropriate organic solvent (e.g., ethanol or DMSO) at a concentration of 1-10 mM.
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Labeling:
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Dilute the SPC-alkyne stock solution directly into the complete cell culture medium to a final concentration typically ranging from 2.5 µM to 25 µM. The optimal concentration should be determined empirically for each cell type and experimental goal.
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Remove the existing media from the cells and replace it with the SPC-alkyne-containing medium.
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Incubate the cells for a period of 16-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time can be optimized based on the metabolic rate of the cells and the desired level of incorporation.
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Washing:
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After the incubation period, remove the labeling medium.
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Wash the cells once with PBS containing 1% delipidated BSA to remove any unincorporated SPC-alkyne that may be non-specifically associated with the cell membrane.
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Wash the cells twice with PBS to remove the BSA.
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Fixation (for imaging):
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Fix the cells with 3.7-4% paraformaldehyde or formalin in PBS for at least 15 minutes at room temperature.
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Wash the fixed cells twice with PBS. The cells are now ready for the click chemistry reaction.
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Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization
This protocol describes the "clicking" of an azide-containing fluorescent dye to the incorporated SPC-alkyne for visualization by fluorescence microscopy.
Materials:
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SPC-alkyne labeled and fixed cells on coverslips
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Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
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Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
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Sodium ascorbate (freshly prepared)
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Click buffer (e.g., 100 mM HEPES/KOH, pH 7.4)
Procedure:
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Prepare Click Reaction Cocktail:
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Prepare stock solutions of each component: 10 mM azide-dye in DMSO, 50 mM CuSO₄ in water, 50 mM THPTA or TBTA in DMSO/water, and a fresh 500 mM solution of sodium ascorbate in water.
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In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order (for a 500 µL final volume):
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435 µL of click buffer
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5 µL of azide-dye stock solution (final concentration 100 µM)
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10 µL of CuSO₄ stock solution (final concentration 1 mM)
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25 µL of THPTA/TBTA stock solution (final concentration 2.5 mM)
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Vortex the mixture briefly.
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Add 25 µL of the freshly prepared sodium ascorbate solution to initiate the formation of the Cu(I) catalyst (final concentration 25 mM). Vortex immediately.
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Click Reaction:
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Aspirate the PBS from the fixed cells on the coverslips.
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Add the click reaction cocktail to the cells, ensuring the cells are completely covered.
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Incubate for 30-60 minutes at room temperature, protected from light.
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Washing and Mounting:
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Remove the click reaction cocktail.
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Wash the cells three times with PBS.
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Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.
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Imaging:
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Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
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Signaling Pathways and Experimental Workflows
SPC-alkyne has been identified as an inhibitor of T-cell activation, specifically by suppressing the NFAT and AP-1 signaling pathways. The following diagrams illustrate the general workflow for using SPC-alkyne as a chemical probe and a simplified model of the T-cell activation pathway that is inhibited by SPC-alkyne.
Caption: A general experimental workflow for utilizing SPC-alkyne as a chemical probe.
Caption: Simplified Calcineurin-NFAT signaling pathway in T-cells and the inhibitory effect of SPC-alkyne.
References
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modular synthesis of alkynyl-phosphocholine headgroups for labeling sphingomyelin and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
